molecular formula C11H8N2O2 B6385165 MFCD11876938 CAS No. 1111113-44-0

MFCD11876938

Cat. No.: B6385165
CAS No.: 1111113-44-0
M. Wt: 200.19 g/mol
InChI Key: OEJDIYGQIBQLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are often characterized by their structural complexity, bioactivity, or catalytic properties .

Properties

IUPAC Name

2-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-7-8-3-1-2-4-10(8)9-5-12-11(15)13-6-9/h1-7H,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJDIYGQIBQLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686786
Record name 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-44-0
Record name 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD11876938” involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Catalysts may be used to enhance reaction rates.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle significant quantities of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD11876938” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also be reduced, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with fewer oxygen-containing functional groups.

    Substitution: Substituted products with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD11876938” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD11876938” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural or functional similarities to halogenated/heterocyclic systems. Below is a detailed comparison using representative examples from the provided sources:

Table 1: Key Properties of Target and Similar Compounds

Property CAS 1046861-20-4 (MFCD13195646) CAS 918538-05-3 (MFCD11044885) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 188.01 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 2.72 (estimated) 1.64
Solubility (mg/mL) 0.24 0.687 Not specified
Bioavailability 0.55 0.55 0.55
Synthetic Accessibility 2.07 2.07 (analogous methods) 2.07
Key Functional Groups Boronic acid, halogen substituents Chloropyrrolotriazine Bromobenzimidazole

Structural Similarities

  • CAS 1046861-20-4 : Shares halogen (Br, Cl) and boronic acid groups with MFCD11876938, suggesting utility in Suzuki-Miyaura cross-coupling reactions .
  • CAS 918538-05-3 : Contains a nitrogen-rich heterocyclic core, similar to compounds used in kinase inhibitors or agrochemicals .
  • CAS 1761-61-1 : Features a brominated aromatic system, analogous to intermediates in pharmaceutical synthesis .

Functional Differences

  • Reactivity : Boronic acids (CAS 1046861-20-4) exhibit higher electrophilicity compared to bromobenzimidazoles (CAS 1761-61-1), impacting their roles in catalysis versus drug design.

Comparison with Functionally Similar Compounds

Performance Metrics

  • Yield in Synthesis : CAS 1761-61-1 achieves 98% yield under green conditions, outperforming CAS 1046861-20-4 (typical yields ~70–85%) .
  • Thermal Stability : Bromobenzimidazoles (CAS 1761-61-1) decompose above 300°C, whereas chloropyrrolotriazines (CAS 918538-05-3) are stable only up to 200°C .

Research Findings and Limitations

  • CAS 1046861-20-4 : Demonstrated high BBB permeability (critical for CNS drug candidates) but has suboptimal solubility (0.24 mg/mL), requiring formulation adjustments .
  • CAS 1761-61-1 : Shows excellent synthetic scalability but requires hazardous reagents (e.g., A-FGO catalyst), complicating industrial adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.